molecular formula C36H49BrO3 B15287552 4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol

4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol

Cat. No.: B15287552
M. Wt: 609.7 g/mol
InChI Key: GSHJLWFJRVZAAK-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is a sterically hindered phenol derivative characterized by a central phenolic core substituted with a bromine atom at the para position and two 3,5-di-tert-butyl-4-hydroxybenzyl groups at the ortho positions. This structural configuration imparts significant antioxidant properties, primarily due to the radical-scavenging ability of the phenolic hydroxyl groups and the steric protection provided by the tert-butyl substituents .

Properties

Molecular Formula

C36H49BrO3

Molecular Weight

609.7 g/mol

IUPAC Name

4-[[5-bromo-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C36H49BrO3/c1-33(2,3)26-15-21(16-27(31(26)39)34(4,5)6)13-23-19-25(37)20-24(30(23)38)14-22-17-28(35(7,8)9)32(40)29(18-22)36(10,11)12/h15-20,38-40H,13-14H2,1-12H3

InChI Key

GSHJLWFJRVZAAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-bromophenol with 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding phenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in the production of plastics and other materials to prevent degradation.

Mechanism of Action

The mechanism of action of 2,6-Bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-bromophenol involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

1,3,5-Tris-(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate

This compound features three 3,5-di-tert-butyl-4-hydroxybenzyl groups attached to an isocyanurate core. Compared to the target compound, its higher number of phenolic groups enhances its antioxidant capacity, particularly in polyethylene and metallocene-catalyzed polymers. It provides superior resistance to gas-fading and reduces gel formation, attributed to synergistic effects with phosphite co-stabilizers .

Property Target Compound 1,3,5-Tris-(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate
Molecular Formula C₃₄H₄₄BrO₃ C₄₈H₆₆N₃O₆
Molecular Weight 598.62 g/mol 805.03 g/mol
Key Substituents Bromine, two 3,5-di-tert-butyl-4-OH-benzyl Three 3,5-di-tert-butyl-4-OH-benzyl, isocyanurate core
Primary Application Polymer antioxidant High-performance polymer stabilizer
Thermal Stability High (inferred) Exceptional, suitable for high-temperature processing

Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate

This malonate ester derivative shares the bis(3,5-di-tert-butyl-4-hydroxybenzyl) motif but incorporates a malonate core. Its crystal structure and antioxidant efficacy in lubricants and polymers have been extensively studied. The ester groups may reduce volatility compared to the target compound’s phenolic core, enhancing compatibility with non-polar matrices .

Anti-Cancer Phenolic Analogues

KTH-13 (4-Isopropyl-2,6-bis(1-phenylethyl)phenol)

KTH-13, isolated from Cordyceps bassiana, exhibits anti-proliferative activity by inducing apoptosis in cancer cells. Unlike the target compound, KTH-13 lacks bromine and tert-butyl groups but features isopropyl and phenylethyl substituents. The reduced steric hindrance in KTH-13 may improve cell membrane permeability, favoring pharmacological activity .

Property Target Compound KTH-13
Molecular Formula C₃₄H₄₄BrO₃ C₂₈H₃₂O
Molecular Weight 598.62 g/mol 384.55 g/mol
Key Substituents Bromine, two 3,5-di-tert-butyl-4-OH-benzyl Isopropyl, two 1-phenylethyl
Bioactivity Potential antioxidant Pro-apoptotic agent in cancer cells
Solubility Likely low (high steric hindrance) Moderate (less hindered structure)

Alcohol Derivatives with Modified Cores

Compounds such as 2,2-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-4-chloro-2,3-dihydro-1H-inden-1-ol (32) and 2,2-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-6-methoxy-2,3-dihydro-1H-inden-1-ol (33) feature indanol or tetrahydronaphthalenol cores. These structural variations alter physical properties (e.g., melting points, solubility) while retaining antioxidant functionality. For instance, Compound 32 melts at 153–154°C, whereas the methoxy-substituted Compound 33 is a viscous oil, highlighting the impact of substituents on phase behavior .

Key Research Findings

  • Antioxidant Mechanisms: The tert-butyl groups in the target compound shield the phenolic -OH, prolonging radical-scavenging activity. Bromine’s electron-withdrawing effect may modulate redox potentials, distinguishing it from non-halogenated analogs .
  • Synthetic Flexibility : Analogous compounds are synthesized via nucleophilic alkylation or reduction, suggesting adaptable routes for modifying the target compound’s core .

Biological Activity

4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and its implications in various biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H30BrO2\text{C}_{21}\text{H}_{30}\text{BrO}_2

Key Properties:

  • Molecular Weight: 404.37 g/mol
  • Density: Not specified
  • Solubility: Soluble in organic solvents

Antioxidant Activity

4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol exhibits significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Antioxidant Efficacy :
    • A comparative study evaluated the antioxidant activities of several phenolic compounds, including 4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol. The compound demonstrated a high capacity to inhibit lipid peroxidation in vitro, outperforming many conventional antioxidants.
  • Antimicrobial Testing :
    • In a series of experiments assessing antimicrobial properties, 4-Bromo-2,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial potential .

Data Tables

Biological Activity Tested Organisms MIC (µg/mL)
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
Antioxidant ActivityLipid PeroxidationHigh efficacy

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